molecular formula C7H11N3O2S B13161771 3-Amino-2-methyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione

3-Amino-2-methyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione

Cat. No.: B13161771
M. Wt: 201.25 g/mol
InChI Key: HLHVJIUKZBOIEA-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione is a heterocyclic compound that features a unique structure combining a thiopyrano ring with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3(5)-aminopyrazoles with suitable thiopyrano derivatives . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or thiopyrano rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

3-Amino-2-methyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Amino-2-methyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione is unique due to its specific combination of a thiopyrano ring with a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

2-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-amine

InChI

InChI=1S/C7H11N3O2S/c1-10-7(8)5-4-13(11,12)3-2-6(5)9-10/h2-4,8H2,1H3

InChI Key

HLHVJIUKZBOIEA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CS(=O)(=O)CCC2=N1)N

Origin of Product

United States

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